(E)-2,6-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Drug Metabolism Carboxylesterase Inhibition Benzothiazole SAR

Compound CAS 850782-10-4 is a synthetic arylidene benzothiazole derivative, classified as an N-(thiazol-2-ylidene)benzamide. Its structure features a 2,6-dimethoxybenzamide moiety coupled to a 6-methoxy-3-methylbenzo[d]thiazole core.

Molecular Formula C18H18N2O4S
Molecular Weight 358.41
CAS No. 850782-10-4
Cat. No. B2478118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2,6-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
CAS850782-10-4
Molecular FormulaC18H18N2O4S
Molecular Weight358.41
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=C(C=CC=C3OC)OC
InChIInChI=1S/C18H18N2O4S/c1-20-12-9-8-11(22-2)10-15(12)25-18(20)19-17(21)16-13(23-3)6-5-7-14(16)24-4/h5-10H,1-4H3
InChIKeyFRLDHMDTVGHYRX-VHEBQXMUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Quantitative Differentiation of (E)-2,6-Dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 850782-10-4)


Compound CAS 850782-10-4 is a synthetic arylidene benzothiazole derivative, classified as an N-(thiazol-2-ylidene)benzamide. Its structure features a 2,6-dimethoxybenzamide moiety coupled to a 6-methoxy-3-methylbenzo[d]thiazole core [1]. While members of this chemical class have been investigated for inhibition of alkaline phosphatase isozymes and other targets, the majority of published structure-activity relationship (SAR) data pertains to analogs with different substitution patterns [2]. Procurement decisions for this specific compound must therefore rely on the limited direct functional data available, rather than extrapolating from class-level claims.

Why Generic Substitution Fails for Benzothiazole Analogs: The Case of 6-Methoxy vs. Unsubstituted Cores


Within the N-(thiazol-2-ylidene)benzamide series, small changes in the benzothiazole substitution pattern can profoundly alter target engagement. For example, a comparative study of alkaline phosphatase inhibition found that moving from a 4-methyl to a 6-methoxy substitution on the benzothiazole ring resulted in >10-fold differences in IC50 values across h-TNAP and h-IAP isozymes [1]. Consequently, a generic analog such as (E)-2,6-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide cannot be assumed to be functionally interchangeable with the target compound, which bears a critical 6-methoxy group. The identity and position of substituents directly dictate biological selectivity and must be verified with compound-specific data for scientifically valid procurement [2].

Quantitative Evidence Guide: Direct Bioactivity Data for CAS 850782-10-4


Direct Inhibition of Human Liver Carboxylesterase 1 (hCE1) – IC50 Comparison Against Unsubstituted Core Analog

The target compound exhibits weak inhibitory activity against human liver carboxylesterase 1 (hCE1), with an IC50 of 20.4 µM [1]. This contrasts with class-level data showing that closely related N-(thiazol-2-ylidene)benzamides can achieve sub-micromolar potency against other enzyme targets when optimized with different substituents, such as a 2''-chloro-4'-fluorophenyl group (h-TNAP IC50 = 0.079 µM) [2]. The difference highlights that the 6-methoxy pattern on the benzothiazole core alone is insufficient for potent CE1 inhibition, providing a baseline differentiating this scaffold from more optimized library members.

Drug Metabolism Carboxylesterase Inhibition Benzothiazole SAR

Structural Differentiation: Impact of 6-Methoxy vs. 4-Methyl Substitution on Biological Selectivity in Thiazol-2-ylidene Series

Although direct h-TNAP/h-IAP data for the target compound are not available, a class-level SAR analysis demonstrates that the 6-methoxy-3-methylbenzothiazole scaffold (present in the target) drives a different selectivity profile compared to the 4-methyl-substituted analogs. In the study by Ali et al., compound 2a (bearing a 4-methyl substituent) showed a h-TNAP IC50 of ~2.5 µM, while the most potent compound 2e (with a 4′-fluorophenyl group) achieved an IC50 of 0.079 µM [1]. The 6-methoxy substitution pattern has been associated with enhanced selectivity for h-TNAP over h-IAP, suggesting that the target compound may offer a distinct polypharmacology window compared to 4-substituted benzothiazoles, although actual potency values must be measured experimentally [1].

Medicinal Chemistry Alkaline Phosphatase Selectivity Profile

Physicochemical Property Differentiation: Calculated LogP Comparison with Analogous Benzothiazole Building Blocks

The target compound has a computed XLogP3-AA value of 3.5 and a molecular weight of 358.4 g/mol, with 0 hydrogen bond donors and 5 acceptors [1]. In comparison, the 6-methoxy-lacking analog (E)-2,6-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 313380-65-7) has a lower computed LogP of ~2.8 and a molecular weight of 328.4 g/mol . The increased lipophilicity and molecular bulk of the target compound may influence membrane permeability and metabolic stability, potentially offering a differentiated pharmacokinetic profile, although no direct comparative ADME data exist.

Drug-Likeness Physicochemical Properties Procurement Specification

Best-Fit Research Application Scenarios for CAS 850782-10-4 Based on Verified Evidence


Baseline hCE1 Interaction Profiling in Drug Metabolism Studies

The confirmed IC50 of 20.4 µM against human carboxylesterase 1 [1] makes this compound useful as a reference molecule for assessing esterase-mediated hydrolysis liability in early drug discovery. Its weak activity can serve as a negative control or calibration standard in panels where more potent inhibitors are being screened.

Selectivity-Driven Benzothiazole Core Exploration for Alkaline Phosphatase Inhibitors

Given the class-level evidence that the 6-methoxy-3-methylbenzothiazole scaffold favors h-TNAP selectivity over h-IAP [2], this compound is suitable as a starting point for medicinal chemistry optimization aimed at developing tissue-nonspecific alkaline phosphatase inhibitors for bone mineralization or cancer-related calcification disorders.

Lipophilicity-Targeted Library Design for CNS-Penetrant Candidates

The elevated XLogP value of 3.5 (vs. ~2.8 for the 6-unsubstituted analog) [3] positions this building block advantageously for CNS-focused compound collections where higher lipophilicity is often correlated with improved blood-brain barrier permeability.

Procurement as a Research-Grade Reference Standard for Thiazole-2-ylidene SAR

The precisely defined (E)-configuration and full characterization (PubChem CID 4053100) [3] support its use as a certified high-purity reference material for structure-activity relationship studies, where the stereochemistry of the imine bond is critical for target engagement.

Quote Request

Request a Quote for (E)-2,6-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.